molecular formula C17H16ClN3O3S3 B2515765 (5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941981-63-1

(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2515765
CAS RN: 941981-63-1
M. Wt: 441.96
InChI Key: ZHRRULWGYGIMEL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Thiophene Derivatives in Carcinogenic Evaluation

Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for their potential carcinogenicity. These compounds, such as 5-p-acetamidophenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)-acetamide, were tested in vitro for mutagenicity and showed profiles consistent with their chemical nature. While indicating potential carcinogenicity, their behavior casts doubt on their ability to induce tumors in vivo, highlighting the complexity of predicting carcinogenic potential based on in vitro assays alone (Ashby et al., 1978).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are highlighted for their diverse biological activities, making them significant in medicinal chemistry. These compounds have been shown to possess a variety of pharmacological activities such as antimicrobial, antidiabetic, antitumor, anti-inflammatory, and anticancer properties. The review emphasizes benzothiazole's role as a core structure in the development of bioactive molecules, with its derivatives enhancing these activities. This underlines the importance of benzothiazole scaffolds in drug discovery and the development of new therapeutic agents (Bhat & Belagali, 2020).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S3/c1-27(23,24)11-2-3-12-14(10-11)26-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)25-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRRULWGYGIMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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